1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is a synthetic organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, and a tolyl urea structure. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the Benzo[b]thiophene Moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Hydroxyethyl Group: This step may involve the reaction of the benzo[b]thiophene derivative with an appropriate epoxide or halohydrin under basic conditions.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzo[b]thiophene moiety can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced benzo[b]thiophene derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: The compound’s functional groups can participate in various chemical reactions, influencing its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
Uniqueness
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-6-2-4-8-15(12)20-18(22)19-10-16(21)14-11-23-17-9-5-3-7-13(14)17/h2-9,11,16,21H,10H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZNQQZTWOIAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.